molecular formula C11H13NO3 B8409796 Ethyl 2-(4-formylphenylamino)acetate

Ethyl 2-(4-formylphenylamino)acetate

Cat. No. B8409796
M. Wt: 207.23 g/mol
InChI Key: KIAPTEQXIVHCOL-UHFFFAOYSA-N
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Patent
US09212196B2

Procedure details

To a solution of ethyl 2-(p-tolylamino)acetate (1.69 mmol) in methanol/water (20 ml/20 ml) was added the 2,3 dichloro-5,6-dicyanobenzoquinone (2.87 mmol) and the mixture was stirred for 4 hours at room temperature. The residue was chromatographed on a silica gel column (dichloromethane/ethyl acetate 8/2 as eluent) to give 88 mg of ethyl 2-(4-formylphenylamino)acetate. (yield 25%). MS (ESI): m/z 208.0 [M+H]+
Quantity
1.69 mmol
Type
reactant
Reaction Step One
Quantity
2.87 mmol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([CH3:14])[CH:6]=[CH:5][C:4]([NH:7][CH2:8][C:9]([O:11][CH2:12][CH3:13])=[O:10])=[CH:3][CH:2]=1.ClC1C(=O)C(C#N)=C(C#N)C(=[O:23])C=1Cl>CO.O>[CH:14]([C:1]1[CH:6]=[CH:5][C:4]([NH:7][CH2:8][C:9]([O:11][CH2:12][CH3:13])=[O:10])=[CH:3][CH:2]=1)=[O:23] |f:2.3|

Inputs

Step One
Name
Quantity
1.69 mmol
Type
reactant
Smiles
C1(=CC=C(C=C1)NCC(=O)OCC)C
Name
Quantity
2.87 mmol
Type
reactant
Smiles
ClC=1C(C(=C(C(C1Cl)=O)C#N)C#N)=O
Name
Quantity
20 mL
Type
solvent
Smiles
CO.O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for 4 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The residue was chromatographed on a silica gel column (dichloromethane/ethyl acetate 8/2 as eluent)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(=O)C1=CC=C(C=C1)NCC(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 88 mg
YIELD: PERCENTYIELD 25%
YIELD: CALCULATEDPERCENTYIELD 25.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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